An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole-containing moieties are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of molecules with diverse pharmacological activities, including anti-inflammatory, anticancer, and analgesic properties.[1][2] The incorporation of a carboxylic acid functional group onto this scaffold, as seen in 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides a crucial handle for synthetic elaboration and enhances the molecule's ability to interact with biological targets through hydrogen bonding and ionic interactions.[3][4] This guide offers a detailed exploration of the physicochemical properties of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 77169-11-0), a compound of significant interest to researchers in drug development and organic synthesis.[5]
Molecular Structure and Key Identifiers
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is characterized by a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position nitrogen, and a carboxylic acid at the 4-position. This specific arrangement of substituents dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 77169-11-0 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| IUPAC Name | 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |
Synthesis Pathway and Experimental Protocol
While specific literature detailing the synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is not extensively published, a reliable synthetic route can be extrapolated from established methods for analogous pyrazole-4-carboxylic acids.[7] A common and effective approach involves a multi-step sequence starting from a substituted acetophenone.
Plausible Synthetic Route
The synthesis can be envisioned in three main stages:
-
Hydrazone Formation: Reaction of acetophenone with phenylhydrazine to form the corresponding phenylhydrazone.
-
Vilsmeier-Haack Formylation: Cyclization and formylation of the hydrazone using a Vilsmeier reagent (e.g., POCl₃ and DMF) to yield the pyrazole-4-carbaldehyde intermediate.
-
Oxidation: Conversion of the aldehyde to the final carboxylic acid using a suitable oxidizing agent.
Caption: Plausible synthetic workflow for 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
To a cooled (0-5 °C) mixture of dimethylformamide (DMF, 3 equivalents) and phosphorus oxychloride (POCl₃, 2 equivalents), slowly add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure aldehyde intermediate.
Step 2: Oxidation to 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve the intermediate aldehyde (1 equivalent) in a suitable solvent such as acetone.
-
Prepare a solution of an oxidizing agent, for example, sodium chlorite (NaClO₂, 3 equivalents) and a scavenger like sulfamic acid (NH₂SO₃H, 3 equivalents) in water.
-
Add the oxidizing solution to the aldehyde solution and stir at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the aqueous residue with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the product, wash with cold water, and dry to yield 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Core Physicochemical Properties
Detailed experimental data for this specific molecule is sparse in the literature. The following section combines known information with expert analysis based on its chemical structure.
| Physicochemical Property | Predicted/Expected Value | Rationale/Comments |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely >150 °C. | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, and the planar aromatic systems facilitate efficient crystal packing. A related compound, 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 157-160 °C.[8] Another analogue, 3-phenyl-1H-pyrazole-4-carboxylic acid, melts at 278 °C (with decomposition).[9] |
| Solubility | Poorly soluble in water at neutral pH. Soluble in alkaline aqueous solutions and polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group confers some polarity. However, the molecule's overall hydrophobic character, due to the phenyl and pyrazole rings, limits its solubility in neutral water. In basic solutions, it will deprotonate to form a more soluble carboxylate salt.[10] |
| pKa | Estimated to be in the range of 3-4. | The acidity of the carboxylic acid is influenced by the electron-withdrawing nature of the pyrazole ring. The pKa of the related 3-phenyl-1H-pyrazole-4-carboxylic acid has been predicted to be around 3.07.[9] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the molecular structure.
¹H NMR (Proton NMR)
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with residual water in the solvent.
-
~7.2-7.8 ppm (multiplet, 5H): Protons of the phenyl group.
-
~8.0-8.5 ppm (singlet, 1H): Proton at the 5-position of the pyrazole ring.
-
~2.4-2.6 ppm (singlet, 3H): Protons of the methyl group (-CH₃).
-
¹³C NMR (Carbon NMR)
-
Expected Chemical Shifts (δ, ppm):
-
~165-175 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~110-150 ppm: Aromatic carbons of the phenyl and pyrazole rings.
-
~10-15 ppm: Methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Acquire a spectrum using an ATR-FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3100-3000 | C-H stretch | Aromatic (phenyl and pyrazole rings) |
| ~2950-2850 | C-H stretch | Aliphatic (methyl group) |
| ~1700-1680 (strong) | C=O stretch | Carboxylic acid |
| ~1600-1450 | C=C and C=N stretch | Aromatic and pyrazole rings |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[11] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Results (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z = 202. This corresponds to the molecular weight of the compound.
-
Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 amu) and fragmentation of the phenyl and pyrazole rings. The phenyl cation (m/z = 77) is a common fragment.
Caption: Analytical workflow for the characterization of the target compound.
Conclusion and Future Outlook
3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are not widely available, this guide provides a comprehensive overview based on its molecular structure and the properties of analogous compounds. The provided synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this and related pyrazole derivatives. Further investigation into the biological activity of derivatives of this core structure is a promising avenue for future research.
References
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL: [Link])
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. (URL: [Link])
-
3-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. PubChem. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. (URL: [Link])
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: Not Available)
-
Infrared (IR) Spectroscopy. (URL: [Link])
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. (URL: [Link])
-
CAS#:957294-52-9. Chemsrc. (URL: [Link])
-
3-methyl-1-phenyl-1H-pyrazole. PubChem. (URL: [Link])
-
Table of Characteristic IR Absorptions. (URL: [Link])
-
1-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. (URL: [Link])
-
Cas 50421-80-2,4-hydroxy-3-methylbut-3-en-2-one. lookchem. (URL: [Link])
-
1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. (URL: [Link])
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. (URL: [Link])
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. (URL: [Link])
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. (URL: [Link])
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem. (URL: [Link])
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing. (URL: [Link])
- Process for the production of pyrazoles.
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. (URL: [Link])
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. (URL: [Link])
-
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. (URL: [Link])
-
1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem. (URL: [Link])
-
1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl-. SpectraBase. (URL: [Link])
-
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. CAS Common Chemistry. (URL: [Link])
-
1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. (URL: [Link])
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. 1H-Pyrazole-4-carboxylicacid, 3-methyl-1-phenyl- - CAS:77169-11-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. lookchem.com [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | 5504-65-4 [amp.chemicalbook.com]
- 10. CAS 5504-65-4: 3-phenyl-1H-pyrazole-4-carboxylic acid [cymitquimica.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]
